(R)-alpha-(2-naphthalenylmethyl)-proline-HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(2-naphthalenylmethyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-proline and 2-naphthalenylmethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of ®-alpha-(2-naphthalenylmethyl)-proline-HCl may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: ®-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
®-alpha-(2-naphthalenylmethyl)-proline-HCl has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ®-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- (S)-alpha-(2-naphthalenylmethyl)-proline-HCl
- ®-alpha-(2-naphthalenylmethyl)-proline
- ®-2-(2-naphthylmethyl)succinic acid-1-methyl ester
Comparison: ®-alpha-(2-naphthalenylmethyl)-proline-HCl is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-alpha-(2-naphthalenylmethyl)-proline-HCl, the ®-isomer may exhibit different binding affinities and activities towards molecular targets. Additionally, the presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
679796-42-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19)/t16-/m1/s1 |
InChI Key |
UQBLBPPJSSMFIP-MRXNPFEDSA-N |
SMILES |
C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Canonical SMILES |
C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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